molecular formula C22H19N3O2S2 B2723667 N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-59-3

N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2723667
CAS No.: 1291862-59-3
M. Wt: 421.53
InChI Key: RGKRAVJVIJXPPD-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide side chain and a benzyl-substituted acetamide group. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases and ion channels . The 2-methylphenyl substituent at position 3 of the thienopyrimidine ring and the benzyl group on the acetamide moiety likely influence its pharmacokinetic and pharmacodynamic properties, including solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-benzyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-15-7-5-6-10-18(15)25-21(27)20-17(11-12-28-20)24-22(25)29-14-19(26)23-13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKRAVJVIJXPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the thienopyrimidine core, followed by the introduction of the benzyl group and the sulfanylacetamide moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency. Purification processes, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactants and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant inhibitory effects on cancer cell proliferation. Molecular docking studies have shown that N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide interacts effectively with targets such as the epidermal growth factor receptor (EGFR), which is pivotal in cancer growth and metastasis .

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory capabilities, making them candidates for further research in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A study reported that derivatives similar to this compound exhibited IC50 values comparable to established EGFR inhibitors like Olmitinib .
  • Synthesis and Characterization : Various synthesis methods have been employed to create analogs of this compound. Techniques such as molecular docking and spectroscopic methods (NMR and FTIR) have been used to confirm their structures and predict biological activity .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibits EGFR signaling pathways
Antimicrobial ActivityPotential against bacterial and fungal strains
Anti-inflammatoryPossible use in treating inflammatory diseases

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, particularly in their thieno[3,2-d]pyrimidine core, sulfanylacetamide linkage, or substituent patterns. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 3-(2-methylphenyl) on thienopyrimidine
- Benzyl group on acetamide
C₂₃H₂₀N₃O₂S₂ 458.56 Enhanced lipophilicity due to benzyl group; potential for CNS penetration
N-(4-butylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 3-methyl, 7-phenyl on thienopyrimidine
- 4-butylphenyl on acetamide
C₂₅H₂₅N₃O₂S₂ 463.61 Increased steric bulk from 4-butylphenyl; may reduce metabolic clearance
2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide - 3-(4-chlorophenyl) on thienopyrimidine
- Pyrazole-substituted acetamide
C₁₉H₁₆ClN₅O₂S₂ 466.95 Chlorine substituent enhances electrophilicity; pyrazole may improve solubility

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to the pyrazole-substituted analog , which may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Modifications: The 2-methylphenyl substituent in the target compound provides moderate steric hindrance, which may stabilize interactions with aromatic residues in target proteins.

Biological Implications: Thienopyrimidine derivatives with phenyl or substituted phenyl groups (e.g., 7-phenyl in the N-(4-butylphenyl) analog ) often exhibit enhanced kinase inhibitory activity due to π-π stacking interactions. The sulfanylacetamide linkage is conserved across all analogs, suggesting its critical role in maintaining structural integrity or hydrogen-bonding capacity.

Biological Activity

N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core combined with sulfanyl and acetamide functional groups. The general synthetic pathway involves several key steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiol reagents.
  • Acetamide Formation : Final acylation step to introduce the acetamide group.

This multi-step synthesis allows for the modification of various substituents to enhance biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives of N-benzyl-acetamido compounds demonstrate significant anticonvulsant properties. For instance, certain derivatives have exhibited potency comparable to established anticonvulsants like phenytoin, with effective doses (ED50) in the range of 4.5 to 19 mg/kg in animal models .
  • Anticancer Potential : Preliminary molecular docking studies suggest that this compound may interact with specific targets such as EGFR tyrosine kinase, indicating potential anticancer activity .
  • Mechanism of Action : The exact mechanism remains to be fully elucidated; however, it is believed that the compound interacts with various enzymes or receptors due to its structural characteristics, leading to modulation of biochemical pathways.

Case Studies

Several studies highlight the biological relevance of related compounds:

  • A study on 2-substituted N-benzyl-2-acetamidoacetamides revealed that modifications at the C(3) site significantly influenced anticonvulsant activity. The presence of heteroatoms like oxygen at this position enhanced efficacy .
  • Another investigation focused on thieno[3,2-d]pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, showcasing their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological ActivityED50 (mg/kg)
This compoundThieno[3,2-d]pyrimidine coreAnticonvulsantTBD
N-benzyl-2-acetamido-3-methoxypropionamideOxygen substituent at C(3)Anticonvulsant8.3
Thieno[3,2-d]pyrimidine derivativeVaried substitutionsAnticancerTBD

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